molecular formula C19H22BrClN2O5S B13391859 Dimethoxybenzenesulfonamide

Dimethoxybenzenesulfonamide

Cat. No.: B13391859
M. Wt: 505.8 g/mol
InChI Key: KQCZCINJGIRLCD-UHFFFAOYSA-N
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Description

Dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by the presence of two methoxy groups attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxybenzenesulfonamide can be synthesized through the reaction of dimethoxybenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Dimethoxybenzenesulfonamide can be compared with other sulfonamide derivatives such as:

  • N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
  • N-(2,4-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
  • N-(2,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

2-bromo-N-[4-chloro-3-(1-methylpyrrolidin-3-yl)oxyphenyl]-4,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCZCINJGIRLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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